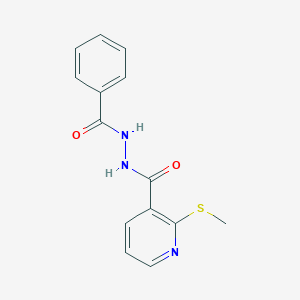

N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide

説明

特性

IUPAC Name |

N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-20-14-11(8-5-9-15-14)13(19)17-16-12(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSXCDGVNOFTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide typically involves the reaction of 2-methylsulfanylpyridine-3-carbohydrazide with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted hydrazides.

科学的研究の応用

N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

作用機序

The mechanism of action of N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the benzoyl group can interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Electronic and Steric Effects

- Electron-Donating vs. In contrast, analogs with -Cl () or -CF₃ () substituents introduce electron-withdrawing effects, which may improve metabolic stability or alter binding affinities in biological targets . Sulfonyl (-SO₂CH₃) groups () further enhance polarity and hydrogen-bonding capacity compared to thioethers (-SCH₃), influencing solubility and target engagement .

Steric Considerations :

生物活性

N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and various case studies that highlight its therapeutic potential.

Synthesis and Structural Analysis

The compound can be synthesized through a multi-step process involving the reaction of 2-methylsulfanylpyridine with benzoyl hydrazine derivatives. The resulting structure is characterized by the presence of a hydrazide functional group, which is known for contributing to biological activity.

Biological Activity Overview

The biological activity of N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide has been evaluated across various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that compounds similar to N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide exhibit significant antimicrobial effects against various pathogens. For instance, derivatives with similar structures have shown effectiveness against Mycobacterium tuberculosis and other Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide | S. aureus | 32 µg/mL |

| Derivative A | M. tuberculosis | 16 µg/mL |

| Derivative B | E. coli | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, a related hydrazone derivative showed IC50 values in the low micromolar range against colorectal cancer cell lines .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 12.5 | Apoptosis induction |

| SW-620 | 10.0 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide. Modifications in the benzoyl group or the methylsulfanyl moiety can significantly influence its potency and selectivity.

- Benzoyl Group Modifications : Altering substituents on the benzoyl ring has shown to enhance antimicrobial activity.

- Methylsulfanyl Positioning : The positioning of the methylsulfanyl group affects solubility and bioavailability, impacting overall efficacy.

Case Studies

Several studies have highlighted the promising biological activities of compounds related to N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide:

- Study on Antimicrobial Efficacy : A recent investigation demonstrated that derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .

- Anticancer Research : Another study focused on the inhibition of key enzymes involved in cancer cell proliferation, showing that specific modifications could lead to enhanced selectivity towards cancer cells over normal cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), with results indicating moderate inhibition compared to established drugs like rivastigmine .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide?

Answer:

The compound is typically synthesized via condensation reactions. For example, a mixture of 2-methylsulfanylpyridine-3-carbohydrazide with benzoyl chloride or activated benzoyl derivatives in ethanol under reflux conditions (5–6 hours) is a standard approach . Post-reaction, the crude product is purified by recrystallization from aqueous ethanol. Key steps include stoichiometric control of reactants (e.g., 1:1 molar ratio of hydrazide to benzoylating agent) and monitoring reaction progress via TLC. Yield optimization often involves adjusting solvent polarity and reaction temperature.

Advanced: How can structural discrepancies in synthesized derivatives be resolved using crystallographic refinement tools like SHELXL?

Answer:

SHELXL is widely used for refining crystal structures, particularly for resolving ambiguities in bond lengths, angles, and electron density maps. For example, if X-ray diffraction data reveals disordered methylsulfanyl or benzoyl groups, SHELXL’s restraints (e.g., DFIX, SIMU) can model thermal motion and partial occupancy . Advanced features like TWIN commands address twinned data, common in asymmetric derivatives. Validation metrics (R-factor, GooF) should align with IUCr standards (<0.05 for Rint). Referencing ORTEP-3 for visualizing anisotropic displacement ellipsoids aids in identifying structural anomalies .

Basic: Which spectroscopic techniques are essential for characterizing this carbohydrazide derivative?

Answer:

- 1H/13C NMR : Confirm the presence of the benzoyl group (δ ~7.4–8.1 ppm for aromatic protons) and methylsulfanyl moiety (δ ~2.5 ppm for SCH3) .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and N-H vibrations (~3200–3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the hydrazide backbone.

Advanced: How can molecular docking (e.g., AutoDock Vina) predict the binding affinity of this compound to target enzymes like Glucosamine-6-Phosphate Synthase?

Answer:

AutoDock Vina employs a hybrid scoring function (including empirical and knowledge-based terms) to predict ligand-receptor interactions. For example:

Prepare the ligand (carbohydrazide) by optimizing its 3D structure using Gaussian 09W at the B3LYP/6-31G* level .

Define the binding pocket in Glucosamine-6-Phosphate Synthase (PDB ID: 1XFF) using AutoDockTools.

Run docking simulations with exhaustiveness ≥8 to sample conformational space.

Validate results by comparing computed binding energies (ΔG) with experimental IC50 values. A strong correlation (R² >0.7) suggests reliability .

Basic: What preliminary biological assays are suitable for evaluating antifungal activity?

Answer:

- Agar Diffusion Assay : Screen against Candida albicans or Aspergillus niger, using fluconazole as a positive control. Measure zones of inhibition (ZOI) at 50–100 µg/mL concentrations .

- MIC Determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations.

Advanced: How do metal complexes of this carbohydrazide enhance bioactivity, and how are they characterized?

Answer:

Coordination with transition metals (e.g., Co(II), Cu(II)) can enhance antifungal/antibacterial activity by increasing membrane permeability. Synthesis involves refluxing the ligand with metal salts (e.g., CuCl2·2H2O) in methanol . Characterization includes:

- Magnetic Susceptibility : Paramagnetic behavior for Cu(II) (µeff ~1.73 BM).

- UV-Vis Spectroscopy : d-d transitions (e.g., λ ~600–800 nm for octahedral Co(II)).

- Single-Crystal XRD : Confirm geometry (e.g., square planar vs. tetrahedral) and bond lengths (M–N/O distances ~1.9–2.1 Å) .

Advanced: What strategies address contradictions between computational docking predictions and experimental bioactivity data?

Answer:

- Solvent Effects : Re-dock using explicit solvent models (e.g., TIP3P water) in MD simulations.

- Conformational Sampling : Apply metadynamics or replica-exchange methods to explore overlooked binding poses.

- Post-Docking MM/GBSA : Refine binding free energy calculations to account for entropy/enthalpy trade-offs .

Basic: How can synthetic yields be optimized for scale-up without chromatography?

Answer:

- Solvent Selection : Use ethanol-water mixtures (3:1 v/v) for recrystallization to balance purity and yield .

- Catalysis : Add catalytic p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation.

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 50°C, 100 W) while maintaining yields >80% .

Advanced: What crystallographic challenges arise in resolving the methylsulfanyl group’s orientation, and how are they mitigated?

Answer:

The methylsulfanyl group’s flexibility can lead to disorder in crystal lattices. Strategies include:

- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve resolution (<0.8 Å).

- Twinning Analysis : Use PLATON’s TWINCHECK to detect twinning and apply HKLF 5 format in SHELXL .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts) to validate packing models .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydrazide bond.

- Moisture Control : Use desiccators with silica gel, as hygroscopicity can promote hydrolysis.

- Long-Term Stability : Monitor via HPLC every 6 months (retention time shifts >5% indicate degradation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。